6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile
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Overview
Description
6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile is a heterocyclic compound that contains a pyridazine ring substituted with a chloro group, a phenyl group, an oxo group, and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylpyridazine-4-one with phosphorus oxychloride (POCl₃) to introduce the chloro group at the 6-position. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyridazine derivatives with various functional groups.
Reduction: Hydroxylated pyridazine derivatives.
Oxidation: Phenolic pyridazine derivatives.
Scientific Research Applications
6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with a similar structure but lacking the chloro, oxo, phenyl, and carbonitrile substituents.
Pyridazinone: A derivative with an oxo group at the 3-position and various substituents at other positions.
Phenylpyridazine: A compound with a phenyl group attached to the pyridazine ring.
Uniqueness
6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the chloro group enhances its potential for nucleophilic substitution reactions, while the oxo and carbonitrile groups contribute to its versatility in synthetic applications .
Properties
IUPAC Name |
6-chloro-4-oxo-3-phenylpyridazine-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-10-6-9(16)11(14-15(10)7-13)8-4-2-1-3-5-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPVNMWXVGADAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=CC2=O)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598508 |
Source
|
Record name | 6-Chloro-4-oxo-3-phenylpyridazine-1(4H)-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151192-45-9 |
Source
|
Record name | 6-Chloro-4-oxo-3-phenylpyridazine-1(4H)-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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